molecular formula C10H10N2O4 B1452303 5-Nitro-indoline-7-carboxylic acid methyl ester CAS No. 1082040-75-2

5-Nitro-indoline-7-carboxylic acid methyl ester

Cat. No.: B1452303
CAS No.: 1082040-75-2
M. Wt: 222.2 g/mol
InChI Key: FHRZSJLQVZILQG-UHFFFAOYSA-N
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Description

5-Nitro-indoline-7-carboxylic acid methyl ester is a nitro-substituted indoline derivative characterized by a bicyclic indoline core (a six-membered benzene ring fused to a five-membered nitrogen-containing ring) with a nitro (-NO₂) group at the 5-position and a methyl ester (-COOCH₃) at the 7-carboxylic acid position. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing nitro group, which influences reactivity, and the ester moiety, which enhances solubility and bioavailability compared to its free acid form.

Properties

IUPAC Name

methyl 5-nitro-2,3-dihydro-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-16-10(13)8-5-7(12(14)15)4-6-2-3-11-9(6)8/h4-5,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRZSJLQVZILQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The synthesis of 5-nitro-indoline-7-carboxylic acid methyl ester typically involves:

  • Formation of the indoline ring system with appropriate substitution.
  • Introduction of the nitro group at the 5-position.
  • Esterification of the carboxylic acid group to yield the methyl ester.
  • Sometimes, dehydrogenation or oxidation steps to convert indoline to indole derivatives or stabilize the substitution pattern.

Preparation via Hydrazone Condensation and Cyclization (Patent CN100491350C)

One well-documented method for related nitroindoline derivatives involves:

  • Step 1: Hydrazone Formation
    Condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate under mild conditions (20–60 °C, 20–60 min) to form pyruvic acid ethyl ester-4-nitrophenylhydrazone intermediate.

  • Step 2: Cyclization and Ester Formation
    The hydrazone is cyclized in the presence of polyphosphoric acid (PPA) in a benzene solvent system. The reaction is heated to 85–115 °C for 20–60 minutes, promoting ring closure to form 5-nitroindoline-2-carboxylic acid ethyl ester.

  • Step 3: Hydrolysis and Acidification
    The ester undergoes alkaline hydrolysis (using potassium hydroxide in ethanol/water) at room temperature for 5–8 hours, followed by acidification with hydrochloric acid to precipitate the target acid.

  • Yields and Purity
    The process yields 5-nitroindoline-2-carboxylic acid with purity around 98.3–98.5% and overall yields between 65–87% depending on exact conditions.

Note: Although this patent focuses on the 2-carboxylic acid position, the methodology of hydrazone formation and cyclization with PPA is a foundational approach adaptable for other positions on the indoline ring, including the 7-carboxylic acid methyl ester derivative.

Step Reagents/Conditions Product Yield (%) Purity (%)
1 p-Nitrophenylhydrazine hydrochloride + ethyl pyruvate, 20–60 °C, 20–60 min Hydrazone intermediate - -
2 Polyphosphoric acid, benzene, 85–115 °C, 20–60 min 5-Nitroindoline-2-carboxylic acid ethyl ester 65–71 -
3 KOH hydrolysis, 20–30 °C, 5–8 h; acidification with HCl 5-Nitroindoline-2-carboxylic acid 81–87 98.3–98.5

Nitration of Indoline-2-carboxylates and Dehydrogenation (Thieme Journal, 2004)

A more direct approach to methyl 5-nitroindoline derivatives involves:

  • Starting Material: Methyl 1-acetylindoline-2-carboxylate.

  • Nitration: Electrophilic nitration at the 5-position of the indoline ring.

  • Dehydrogenation: The nitrated intermediate is then dehydrogenated using manganese dioxide (MnO2) in toluene to yield methyl 5-nitroindole-2-carboxylate.

  • Yield: The overall yield for nitration and dehydrogenation is about 40%.

This method is notable for its direct functionalization of the indoline ring and subsequent oxidation to the indole system, which may be relevant for synthesizing methyl esters at the 7-position by analogous nitration strategies.

Step Reagents/Conditions Product Yield (%)
Nitration Electrophilic nitration of methyl 1-acetylindoline-2-carboxylate 5-Nitro derivative -
Dehydrogenation MnO2 in toluene Methyl 5-nitroindole-2-carboxylate 40

Esterification and Functional Group Transformations

To obtain the methyl ester of the carboxylic acid, typical esterification methods include:

These methods are standard in indoline/indole chemistry and can be applied to 5-nitro-indoline-7-carboxylic acid to yield the methyl ester derivative.

Comparative Analysis of Preparation Routes

Feature Hydrazone Condensation & Cyclization Nitration & Dehydrogenation
Starting Materials p-Nitrophenylhydrazine hydrochloride + ethyl pyruvate Methyl 1-acetylindoline-2-carboxylate
Key Reactions Hydrazone formation, PPA cyclization, hydrolysis Electrophilic nitration, MnO2 oxidation
Reaction Conditions Mild to moderate heating (20–115 °C), acidic medium Nitration conditions + reflux with MnO2
Yield Up to ~87% for acid; 65–71% for ester intermediate ~40% overall yield
Purity High (98%+) Not specified
Scalability Good, with relatively inexpensive reagents Moderate, nitration requires careful control

Research Findings and Notes

  • The hydrazone condensation approach offers a cost-effective and relatively straightforward synthesis with good yields and purity, suitable for industrial scale-up.

  • The nitration/dehydrogenation route provides a direct functionalization pathway but with lower yields and potentially more hazardous reagents (nitration agents, MnO2).

  • Esterification steps are standard and can be optimized for high purity methyl ester formation.

  • Literature emphasizes the importance of controlling temperature and reaction times to avoid side reactions such as over-nitration or ring degradation.

  • The position of the nitro group (5-position) is directed by the substitution pattern and reaction conditions; protecting groups (e.g., acetylation) can influence regioselectivity.

Summary Table of Preparation Methods for this compound

Preparation Method Key Steps Reagents Conditions Yield (%) Notes
Hydrazone condensation & PPA cyclization Hydrazone formation → Cyclization → Hydrolysis → Esterification p-Nitrophenylhydrazine hydrochloride, ethyl pyruvate, polyphosphoric acid, KOH, MeOH 20–115 °C, acidic & basic media Up to 87% (acid), ester intermediate ~65–71% Cost-effective, high purity
Nitration of indoline ester + dehydrogenation Nitration → Dehydrogenation with MnO2 Methyl 1-acetylindoline-2-carboxylate, nitrating agents, MnO2 Reflux, toluene solvent ~40% overall Direct nitration, moderate yield
Esterification of acid Acid + MeOH + acid catalyst Carboxylic acid, methanol, H2SO4 Reflux High (typical Fischer esterification) Standard method for methyl ester formation

Chemical Reactions Analysis

5-Nitro-indoline-7-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like toluene, and specific temperature and pressure conditions to optimize the reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted indoline derivatives.

Scientific Research Applications

5-Nitro-indoline-7-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-indoline-7-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can bind to multiple receptors, influencing cellular processes and exhibiting its biological effects .

Comparison with Similar Compounds

Key Structural Features :

  • Indoline core : Provides a rigid bicyclic framework for molecular interactions.
  • Methyl ester (position 7) : Improves lipophilicity and metabolic stability .

Comparison with Structurally Similar Compounds

7-Methyl-1H-indole-5-carboxylic Acid Methyl Ester

  • Molecular Formula: C₁₁H₁₁NO₂.
  • CAS : 180624-25-3.
  • Indole’s planar structure (vs. indoline’s partially saturated ring) may affect binding to biological targets.
  • Applications : Used as an intermediate in heterocyclic synthesis .

5-Nitro-1H-indazole-7-carboxylic Acid Methyl Ester

  • Structure : Indazole core (two adjacent nitrogen atoms in the five-membered ring) with nitro and methyl ester groups.
  • Key Differences: Indazole’s dual nitrogen atoms enhance hydrogen-bonding capacity compared to indoline.
  • Applications : Explored in kinase inhibitor development due to indazole’s affinity for ATP-binding pockets .

Sandaracopimaric Acid Methyl Ester

  • Structure: A diterpenoid methyl ester with a fused tricyclic framework.
  • Key Differences: Non-aromatic, lacks nitrogen atoms, and is derived from natural resin acids.
  • Applications : Studied for antimicrobial and anti-inflammatory properties .

Data Table: Comparative Analysis

Compound Core Structure Substituents Molecular Formula CAS Number Key Applications
5-Nitro-indoline-7-carboxylic acid methyl ester Indoline 5-NO₂, 7-COOCH₃ C₁₀H₁₀N₂O₄ Not explicitly listed Synthetic intermediates, drug discovery
7-Methyl-1H-indole-5-carboxylic acid methyl ester Indole 7-CH₃, 5-COOCH₃ C₁₁H₁₁NO₂ 180624-25-3 Heterocyclic synthesis
5-Nitro-1H-indazole-7-carboxylic acid methyl ester Indazole 5-NO₂, 7-COOCH₃ C₉H₇N₃O₄ Not explicitly listed Kinase inhibitors
Sandaracopimaric acid methyl ester Diterpenoid Methyl ester, tricyclic C₂₁H₃₂O₂ Not explicitly listed Antimicrobial agents

Research Findings and Functional Insights

  • Electronic Effects: The nitro group in 5-nitro-indoline derivatives significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. This property is less pronounced in non-nitro analogs like 7-methyl-indole derivatives .
  • Biological Activity : Indoline and indazole cores are privileged scaffolds in drug discovery. For example, indazole derivatives show higher kinase inhibition due to improved binding interactions, while indoline derivatives may offer better metabolic stability .
  • Synthetic Utility : Methyl esters (e.g., in sandaracopimaric acid methyl ester) are common protecting groups for carboxylic acids, facilitating purification and stability during synthesis .

Biological Activity

5-Nitro-indoline-7-carboxylic acid methyl ester (CAS No. 1082040-75-2) is a compound belonging to the indole family, which is renowned for its diverse biological activities and applications in various fields, including medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

The synthesis of this compound typically involves the nitration of indoline derivatives followed by esterification. A common synthetic route includes:

  • Nitration : Methyl 1-acetylindoline-2-carboxylate is nitrated.
  • Dehydrogenation : The resulting product is treated with manganese dioxide in toluene to yield the final compound.

This compound exhibits various chemical reactions, such as oxidation, reduction, and electrophilic substitution due to the presence of the nitro group, which enhances its reactivity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in biochemical reactions that influence cellular processes. This compound has been studied for its potential as an antiviral , anticancer , and antimicrobial agent .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:

  • In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels.
  • It has shown efficacy in inhibiting tumor growth in xenograft models, with a notable reduction in tumor size without causing significant toxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential applications in treating infections caused by resistant bacteria.

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

Study Findings Cell Lines/Models
Study 1Induced apoptosis via ROS generationMDA-MB-231 (breast cancer)
Study 2Inhibited tumor growth by 75% in vivoMHCC-97H xenograft model
Study 3Antimicrobial effects against E. coli and S. aureusBacterial cultures

These studies highlight the compound's potential as a dual-targeted anticancer agent and its utility in combating bacterial infections .

Case Studies

  • Case Study on Anticancer Efficacy :
    • In a study involving multiple cancer cell lines, this compound was shown to inhibit cell proliferation significantly. It achieved an IC50 value of approximately 102 nM against MDA-MB-231 cells, outperforming standard chemotherapeutics .
  • Case Study on Antimicrobial Activity :
    • Another investigation assessed the compound's effectiveness against various pathogens, demonstrating significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Q & A

Q. What minimal data should be included in publications for reproducibility?

  • Guidelines :
  • Full synthetic procedures (catalyst amounts, temperatures, times).
  • NMR/IR/MS spectra (raw data in supplementary files).
  • Purity assessment method (e.g., HPLC chromatograms).
  • References to analogous compounds if direct data are scarce () .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitro-indoline-7-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
5-Nitro-indoline-7-carboxylic acid methyl ester

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